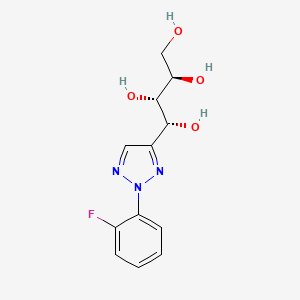
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- is a complex organic compound characterized by the presence of a butanetetrol backbone and a triazole ring substituted with a fluorophenyl group
Méthodes De Préparation
The synthesis of 1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Triazole Ring:
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Assembly of the Butanetetrol Backbone: The butanetetrol backbone can be constructed through a series of aldol condensations and reductions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group can interact with enzymes or receptors, modulating their activity. The butanetetrol backbone may also play a role in the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar compounds include other butanetetrol derivatives and triazole-containing molecules. Compared to these compounds, 1,2,3,4-Butanetetrol, 1-(2-(2-fluorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))- is unique due to the specific combination of its structural features, which may confer distinct chemical and biological properties.
Similar compounds include:
- 1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
- 1,2,3,4-Butanetetrol, 1-(2-(4-chlorophenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
- 1,2,3,4-Butanetetrol, 1-(2-(4-methylphenyl)-2H-1,2,3-triazol-4-yl)-, (1R-(1R*,2S*,3R*))-
Propriétés
Numéro CAS |
51306-42-4 |
|---|---|
Formule moléculaire |
C12H14FN3O4 |
Poids moléculaire |
283.26 g/mol |
Nom IUPAC |
(1R,2S,3R)-1-[2-(2-fluorophenyl)triazol-4-yl]butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H14FN3O4/c13-7-3-1-2-4-9(7)16-14-5-8(15-16)11(19)12(20)10(18)6-17/h1-5,10-12,17-20H,6H2/t10-,11-,12-/m1/s1 |
Clé InChI |
GUACULBKHHAZAP-IJLUTSLNSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)N2N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O)F |
SMILES canonique |
C1=CC=C(C(=C1)N2N=CC(=N2)C(C(C(CO)O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)
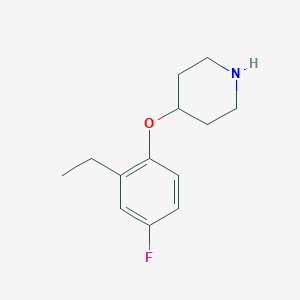
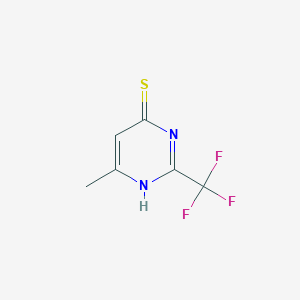
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
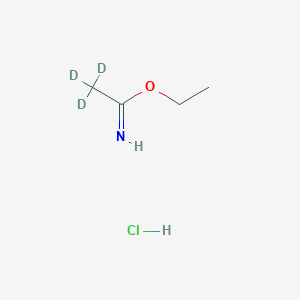
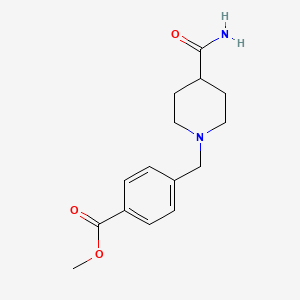

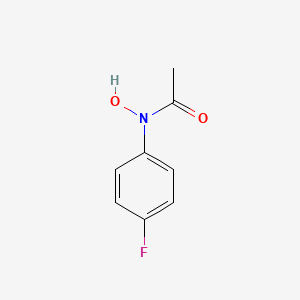
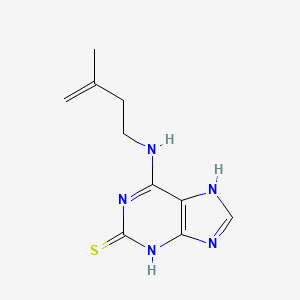
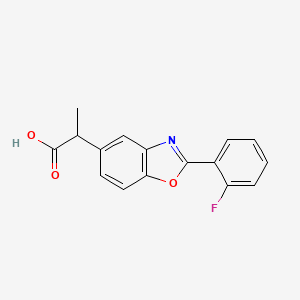


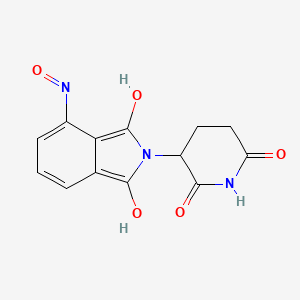
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
